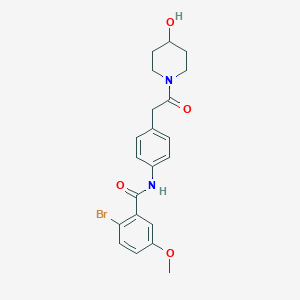

![molecular formula C14H20BrNO3 B2638624 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451460-08-5](/img/structure/B2638624.png)

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

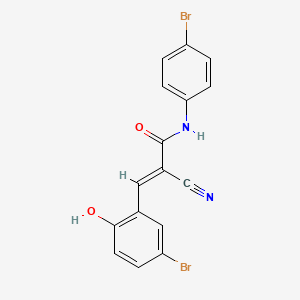

“2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide” is a unique chemical compound with the empirical formula C14H20BrNO3 . It has a molecular weight of 330.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isCOC1=CC=C(CCNC(C(Br)CC)=O)C=C1OC . The InChI is 1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 330.22 . The empirical formula is C14H20BrNO3 .Applications De Recherche Scientifique

Electrochemical Applications

Electrochemical Reduction and Cyclization The compound has been investigated for its electrochemical properties, specifically in the context of reduction and cyclization reactions. Esteves et al. (2003) explored the electrochemical reduction of a bromo-propargyloxy ester derivative at vitreous carbon cathodes in dimethylformamide. The study revealed multiple reduction processes, including cleavage of the carbon–bromine bond and subsequent reduction steps. Controlled-potential electrolysis was used to produce specific products, indicating the compound's utility in selective electrochemical reactions. The presence of a proton donor was shown to affect the product distribution, suggesting a complex reaction mechanism involving both one- and two-electron processes (Esteves et al., 2003).

Henderson et al. (2014) also studied the electrochemical reduction of a similar bromo propargyloxy ester at silver cathodes. The study highlighted the formation of various products through different reaction pathways, including two-electron cleavage of the carbon–bromine bond and subsequent reactions involving carbanions. This research further illustrates the compound's relevance in electrochemical synthesis and the potential for generating diverse chemical structures through controlled electrochemical reactions (Henderson et al., 2014).

Carbonic Anhydrase Inhibition Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, including the compound , and investigated their inhibitory effects on human carbonic anhydrase II. These compounds demonstrated varying degrees of inhibition, indicating their potential as lead compounds for developing novel inhibitors for various medical conditions, such as glaucoma, epilepsy, and osteoporosis. The study underscores the biomedical relevance of these compounds and their potential therapeutic applications (Balaydın et al., 2012).

Thermolysis and Luminescent Properties Kopecky et al. (1975) researched the thermolysis of certain dioxetanes, including derivatives related to the compound . The study highlighted the formation of luminescent dioxetanes and their decomposition to yield carbonyl cleavage products. This indicates the potential use of these compounds in studying thermolysis mechanisms and possibly in applications where luminescence is of interest (Kopecky et al., 1975).

Propriétés

IUPAC Name |

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRODRKMNJZHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)

![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)